

# O-Desacetyl-N-desmethyl Diltiazem-d3 physical properties

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## Compound of Interest

Compound Name:	O-Desacetyl-N-desmethyl Diltiazem-d3
Cat. No.:	B15622533

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## O-Desacetyl-N-desmethyl Diltiazem-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, analytical methodologies, and relevant biological pathways associated with **O-Desacetyl-N-desmethyl Diltiazem-d3**. This deuterated isotopologue of a primary diltiazem metabolite serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

## Core Physical and Chemical Properties

**O-Desacetyl-N-desmethyl Diltiazem-d3** is a stable, isotopically labeled derivative of the active metabolite of diltiazem. The incorporation of three deuterium atoms on the N-desmethyl group provides a distinct mass signature for mass spectrometry-based analysis without significantly altering its chemical behavior.

## Quantitative Physical Properties

A summary of the key physical and chemical properties of **O-Desacetyl-N-desmethyl Diltiazem-d3** is presented in the table below. These properties are essential for its handling, storage, and application in analytical methods.

Property	Value	Source
Molecular Formula	$C_{19}H_{19}D_3N_2O_3S$	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	361.47 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number (Unlabeled)	86408-44-8	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Pale Yellow Solid	<a href="#">[4]</a>
Melting Point	84-86 °C	<a href="#">[4]</a>
Solubility	Soluble in Chloroform, Methanol, and Dimethyl Sulfoxide (DMSO)	<a href="#">[4]</a>
Storage Temperature	-20°C	<a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols

Detailed methodologies are critical for the accurate determination of physical properties and for the effective use of **O-Desacetyl-N-desmethyl Diltiazem-d3** as an internal standard. The following sections outline standardized protocols.

### Determination of Melting Point

The melting point of **O-Desacetyl-N-desmethyl Diltiazem-d3** can be determined using the capillary method with a calibrated melting point apparatus.

Materials:

- **O-Desacetyl-N-desmethyl Diltiazem-d3** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus
- Thermometer (calibrated)
- Mortar and pestle

**Procedure:**

- Ensure the **O-Desacetyl-N-desmethyl Diltiazem-d3** sample is completely dry. If necessary, dry under vacuum.
- Grind a small amount of the sample into a fine powder using a mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.
- Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted (completion of melting). The range between these two temperatures is the melting point range.[5][6][7]

## Solubility Assessment (Shake-Flask Method)

The equilibrium solubility of **O-Desacetyl-N-desmethyl Diltiazem-d3** in various solvents can be determined using the shake-flask method, a gold standard for solubility measurement.[8][9][10]

**Materials:**

- **O-Desacetyl-N-desmethyl Diltiazem-d3** sample
- Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, chloroform)
- Glass vials with screw caps
- Shaking incubator or orbital shaker set at  $37 \pm 1$  °C
- Centrifuge

- Analytical balance
- Validated analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)

**Procedure:**

- Add an excess amount of **O-Desacetyl-N-desmethyl Diltiazem-d3** to a glass vial. The excess solid should be visible.
- Add a known volume of the desired solvent to the vial.
- Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After incubation, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the supernatant with an appropriate solvent and quantify the concentration of **O-Desacetyl-N-desmethyl Diltiazem-d3** using a validated analytical method.

## Quantification by LC-MS/MS in Biological Matrices

**O-Desacetyl-N-desmethyl Diltiazem-d3** is primarily used as an internal standard for the quantification of O-Desacetyl-N-desmethyl Diltiazem and other diltiazem metabolites in biological samples. The following is a representative LC-MS/MS protocol.[\[11\]](#)[\[12\]](#)

**Materials:**

- Biological matrix (e.g., human plasma)
- **O-Desacetyl-N-desmethyl Diltiazem-d3** (as internal standard)
- Analyte(s) of interest (e.g., O-Desacetyl-N-desmethyl Diltiazem)
- Acetonitrile or other suitable protein precipitation solvent

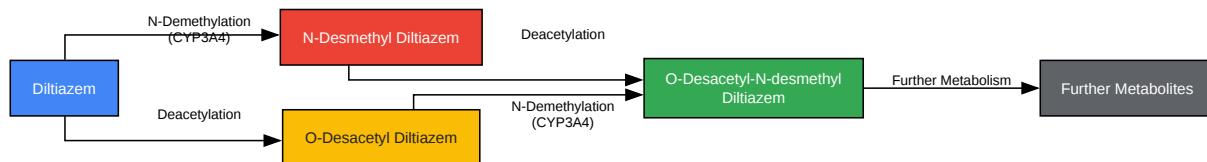
- Formic acid
- Water, HPLC grade
- LC-MS/MS system with a C18 reversed-phase column

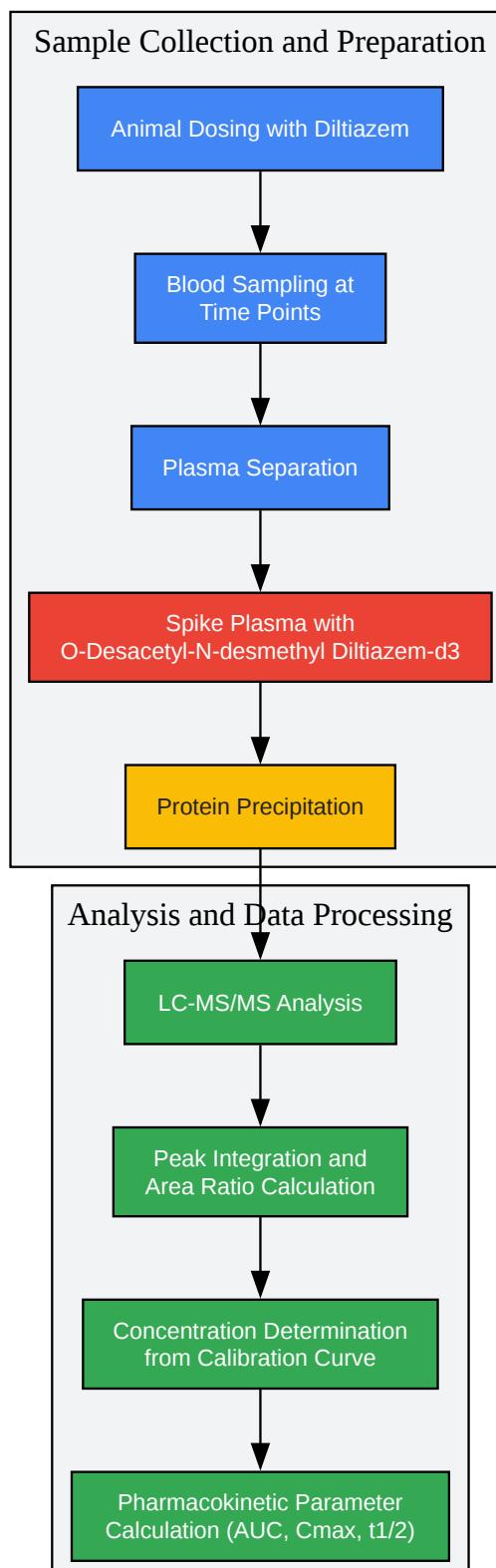
**Procedure:**

- Sample Preparation (Protein Precipitation):
  - To 100 µL of plasma sample, add a known amount of **O-Desacetyl-N-desmethyl Diltiazem-d3** solution in acetonitrile.
  - Vortex the mixture to precipitate proteins.
  - Centrifuge to pellet the precipitated proteins.
  - Transfer the supernatant to a clean vial for analysis.
- LC-MS/MS Analysis:
  - Inject the prepared sample onto the LC-MS/MS system.
  - Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
  - Detect the analyte and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard should be optimized.
- Quantification:
  - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
  - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Signaling Pathways and Experimental Workflows

Visualizing the context in which **O-Desacetyl-N-desmethyl Diltiazem-d3** is utilized is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate the metabolic pathway of diltiazem and a typical experimental workflow for a pharmacokinetic study.



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